molecular formula C8H11N5O B3064645 s-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- CAS No. 14925-07-6

s-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy-

Cat. No. B3064645
CAS RN: 14925-07-6
M. Wt: 193.21 g/mol
InChI Key: HTAQZMAGHBGHJG-UHFFFAOYSA-N
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Description

S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- is an organic compound belonging to the aziridine family. It is a cyclic compound with a three-membered ring, consisting of a nitrogen atom and two carbon atoms. It is a colorless, crystalline solid which is stable under normal conditions.

Mechanism of Action

The mechanism of action of S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- is not fully understood. However, it is known that the compound can react with various organic molecules, forming covalent bonds. This is believed to be the basis of its use in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- are not well understood. The compound is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- has several advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to prepare and purify. It is also non-toxic and has no known adverse effects. However, the compound is not very soluble in water, and its reactivity is limited.

Future Directions

The potential future applications of S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- include its use as a catalyst in the synthesis of heterocyclic compounds, as a reagent for the synthesis of amines, and as a potential drug design tool. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be done on the mechanism of action of the compound and its potential uses in organic synthesis.

Scientific Research Applications

S-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy- is used in a variety of scientific research applications, such as organic synthesis, polymerization, and drug design. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of amines.

properties

IUPAC Name

2,4-bis(aziridin-1-yl)-6-methoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-14-8-10-6(12-2-3-12)9-7(11-8)13-4-5-13/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQZMAGHBGHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC2)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164210
Record name s-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14925-07-6
Record name s-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2,4-bis(1-aziridinyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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